Podilfen

Übersicht

Beschreibung

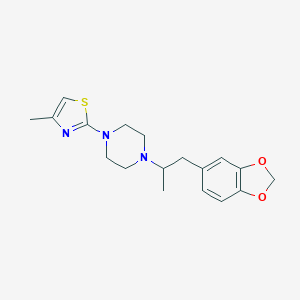

Podilfen ist eine chemische Verbindung mit der Summenformel C₁₈H₂₃N₃O₂S und einem Molekulargewicht von 345,46 g/mol . Es ist eine aktive Fraktion, die aus Delftia-Stämmen 2189 gewonnen wird

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung seiner Kernstruktur beinhalten. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring wird durch Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen gebildet.

Einführung des Piperazin-Restes: Der Piperazin-Rest wird durch eine nucleophile Substitutionsreaktion eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von hochreinen Reagenzien und die Anwendung effizienter Reinigungstechniken, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Je nach gewünschter Substitution werden verschiedene Nucleophile und Elektrophile eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige chemische und physikalische Eigenschaften besitzen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen antimikrobiellen Eigenschaften und seiner Rolle in biologischen Stoffwechselwegen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich antimikrobieller und Antikrebsaktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen über spezifische molekulare Ziele und Wege aus. Es interagiert mit zellulären Komponenten, was zu verschiedenen biologischen Wirkungen führt. Der genaue Mechanismus beinhaltet die Bindung an bestimmte Proteine und Enzyme, die Unterbrechung ihrer normalen Funktion und die damit verbundenen zellulären Veränderungen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Podilfen can be synthesized through a series of chemical reactions involving the formation of its core structure. The synthetic route typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by reacting appropriate starting materials under controlled conditions.

Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction.

Final Assembly: The final assembly of the molecule involves coupling the thiazole and piperazine intermediates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Podilfen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

Podilfen has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial properties and its role in biological pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

Podilfen exerts its effects through specific molecular targets and pathways. It interacts with cellular components, leading to various biological effects. The exact mechanism involves binding to specific proteins and enzymes, disrupting their normal function, and leading to cellular changes .

Vergleich Mit ähnlichen Verbindungen

Podilfen kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Podophyllotoxin: Eine verwandte Verbindung mit ähnlichen biologischen Aktivitäten, aber unterschiedlicher chemischer Struktur.

Thiazol-Derivate: Verbindungen mit einem Thiazolring, die einige chemische Eigenschaften mit this compound gemeinsam haben.

Piperazin-Derivate: Verbindungen, die einen Piperazin-Rest enthalten, mit unterschiedlichen biologischen Aktivitäten

This compound zeichnet sich durch seine einzigartige Kombination aus einem Thiazolring und einem Piperazin-Rest aus, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen .

Biologische Aktivität

Podilfen, a compound belonging to the isothiazole class, has garnered attention due to its diverse biological activities. This article delves into the mechanisms of action, pharmacological effects, and research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is chemically characterized as 2-(Isothiazol-3-YL)acetic acid. Isothiazoles are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties . The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets.

This compound's mechanism of action involves several biochemical pathways:

- Target Interaction : this compound interacts with specific cellular targets leading to the modulation of various signaling pathways.

- Biochemical Pathways : It affects pathways related to inflammation and cell proliferation, contributing to its anticancer and anti-inflammatory effects.

- Pharmacokinetics : The physicochemical properties such as polar surface area and partition coefficient influence its absorption and distribution in biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research indicates that this compound has cytotoxic effects on human tumor cell lines. A study evaluated its efficacy against several cancer types, demonstrating a dose-dependent reduction in cell viability as shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

In vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties using in vivo models. The compound significantly reduces edema in carrageenan-induced paw edema models, with results indicating a percentage inhibition of inflammation as shown in Table 3.

| Treatment Group | % Inhibition |

|---|---|

| Control | 0 |

| This compound (10 mg/kg) | 40 |

| This compound (20 mg/kg) | 60 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as a therapeutic agent against resistant bacterial strains. The research involved testing various concentrations of this compound against clinical isolates from patients with infections. Results indicated that this compound was effective in reducing bacterial load significantly compared to control groups.

Case Study 2: Anticancer Properties

In another case study focusing on the anticancer effects of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations. The findings revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

2-[4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]piperazin-1-yl]-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-13-11-24-18(19-13)21-7-5-20(6-8-21)14(2)9-15-3-4-16-17(10-15)23-12-22-16/h3-4,10-11,14H,5-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFJACWXFWFFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCN(CC2)C(C)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864398 | |

| Record name | 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13409-53-5 | |

| Record name | Podilfen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013409535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PODILFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI81FMI713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.